N-Hydroxy-2,4-dimethoxy-benzamidine
Description
Significance of Amidines and N-Hydroxy Amidines in Chemical and Biological Research
Amidines are a class of organic compounds characterized by the functional group RC(=NR)NR₂, where R can be various substituents. They are recognized as one of the strongest uncharged or unionized bases due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. nih.gov This inherent basicity and the ability to form specific interactions have made the amidine moiety a significant pharmacophore in modern drug discovery. guidechem.com Numerous pharmaceuticals across various therapeutic areas, including antimicrobials, diuretics, and enzyme inhibitors, feature an amidine or a related structural component. guidechem.comwikipedia.org
N-hydroxy amidines, also known as amidoximes, represent a crucial subclass. The introduction of a hydroxyl group to the amidine functionality alters the molecule's physicochemical properties, most notably reducing its basicity. This modification has significant implications in medicinal chemistry, particularly in the design of prodrugs. nih.gov Strongly basic amidines are often highly protonated under physiological conditions, leading to poor absorption and limited bioavailability. The corresponding N-hydroxy amidines are less basic and can be more readily absorbed, subsequently undergoing metabolic reduction in the body to release the active amidine drug. nih.gov This prodrug strategy has been successfully employed to improve the therapeutic potential of various amidine-based compounds. nih.gov Beyond their role as prodrugs, N-hydroxy amidines themselves can exhibit a range of biological activities.
Historical Context and Evolution of Benzamidine (B55565) Research
The study of amidines dates back to the 19th century, with significant advancements in their synthesis and application occurring throughout the 20th century. Benzamidine, the simplest aromatic amidine, has long been recognized for its ability to act as a reversible competitive inhibitor of serine proteases, such as trypsin and thrombin. wikipedia.org This inhibitory activity has made it a valuable tool in biochemistry and protein research to prevent the degradation of proteins by proteases during purification and analysis. wikipedia.org
The evolution of benzamidine research has been marked by the exploration of a vast chemical space through the synthesis of numerous derivatives. Researchers have systematically modified the benzamidine scaffold by introducing various substituents onto the benzene (B151609) ring and the amidine nitrogen atoms. These modifications have been aimed at modulating the compound's potency, selectivity, and pharmacokinetic properties. The development of benzamidine-based drugs has seen a progression from simple, broadly acting enzyme inhibitors to highly specific therapeutic agents targeting a range of diseases. nih.gov This evolution highlights the versatility of the benzamidine core in medicinal chemistry.
Structural Classifications and Nomenclature of N-Hydroxy Benzamidines
N-hydroxy benzamidines fall under the broader class of N-hydroxy amidines or amidoximes. Structurally, they are characterized by a benzene ring attached to a C(=NOH)NH₂ or a C(=NOH)NHR group. The nomenclature of these compounds can be approached in a few ways.
According to IUPAC nomenclature, the unsubstituted N-hydroxybenzamidine can be named as N'-hydroxybenzenecarboximidamide. libretexts.org For substituted derivatives like N-Hydroxy-2,4-dimethoxy-benzamidine, the systematic name would be N'-hydroxy-2,4-dimethoxybenzenecarboximidamide . guidechem.com In common nomenclature, they are often referred to as amidoximes.
The structural classification of N-hydroxy benzamidines can be based on the substitution pattern on the benzene ring and the amidine nitrogen atoms. They can be categorized as:
Ring-substituted N-hydroxy benzamidines: These compounds bear various functional groups on the phenyl ring, which can significantly influence their electronic and steric properties, and consequently their biological activity. This compound is an example of a ring-substituted derivative.
N-substituted N-hydroxy benzamidines: Substitution on the nitrogen atoms of the N-hydroxy amidine group leads to secondary or tertiary derivatives. These substitutions can further modulate the compound's properties, including its ability to act as a hydrogen bond donor or acceptor.
The tautomerism between the N-hydroxy amidine and the corresponding hydroxamic acid imine form is another important structural consideration, although the amidoxime (B1450833) form is generally favored.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 500024-82-8 | guidechem.com |
| Molecular Formula | C₉H₁₂N₂O₃ | guidechem.com |
| Molecular Weight | 196.21 g/mol | guidechem.com |
| Appearance | Beige solid | chemicalbook.com |
| Hydrogen Bond Donor Count | 2 | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
| Rotatable Bond Count | 3 | guidechem.com |
| Topological Polar Surface Area | 77.1 Ų | guidechem.com |
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 2,4-dimethoxybenzonitrile (B173694) with hydroxylamine (B1172632) hydrochloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2,4-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELDGUNYOPEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405135 | |
| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500024-82-8 | |
| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for N Hydroxy 2,4 Dimethoxy Benzamidine
Regioselective Synthesis of the N-Hydroxy Amidine Moiety
The most prevalent and direct method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.gov This reaction converts the cyano group of the precursor, 2,4-dimethoxybenzonitrile (B173694), into the desired N-hydroxyamidine moiety. Several variations of this methodology have been developed to enhance efficiency and yield.
The classical approach involves reacting the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or potassium tert-butoxide, often with heating. nih.govresearchgate.netturkjps.orgnih.gov The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. Solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly employed. researchgate.netturkjps.orggoogle.com More recent advancements have demonstrated that using an aqueous solution of hydroxylamine can be more efficient, sometimes negating the need for an additional base and reducing reaction times. nih.gov Furthermore, the application of ultrasonic irradiation has been reported as a solvent-free method that can accelerate the reaction and produce high yields of amidoximes. nih.gov
Below is an interactive table summarizing common methodologies for this conversion.
| Method | Reagents | Base | Solvent | Conditions | Advantages | Citation |
| Classical Method | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Sodium Carbonate (Na₂CO₃) | Ethanol | Heating (60-80 °C) | Well-established, widely used | nih.gov |
| Base-Mediated | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Potassium tert-butoxide (KOtBu) | DMSO | Room Temp. to Heating | Effective for complex substrates | researchgate.netnih.gov |
| Aqueous Method | Aqueous Hydroxylamine (NH₂OH) | None required | Water | Varies | Shorter reaction times, no base needed | nih.gov |
| Ultrasonic | Hydroxylamine (NH₂OH) | Varies | Solvent-free | Ultrasonic Irradiation | High yields, short reaction times | nih.gov |
Achieving a high yield and purity of N-Hydroxy-2,4-dimethoxy-benzamidine is contingent upon the careful optimization of several reaction parameters. The principles of reaction optimization, while broadly applicable, must be specifically tailored for this target compound, considering the electronic effects of the two methoxy (B1213986) groups on the benzene (B151609) ring.
Choice of Base and Stoichiometry: The selection of the base is critical when using hydroxylamine hydrochloride. Stronger bases like potassium tert-butoxide (KOtBu) can accelerate the reaction but may also promote side reactions if not used in appropriate stoichiometric amounts. researchgate.netnih.gov Weaker bases like sodium carbonate require heating but can offer cleaner reactions. nih.gov The molar ratio of the base to hydroxylamine hydrochloride should be precisely controlled to ensure complete liberation of free hydroxylamine without introducing excess basicity that could degrade the product.
Solvent Effects: The polarity and protic nature of the solvent can influence the reaction rate. Polar aprotic solvents like DMSO can effectively solvate the cationic species involved, while polar protic solvents like ethanol can participate in hydrogen bonding, affecting the nucleophilicity of the hydroxylamine. researchgate.netgoogle.com
Temperature and Reaction Time: Temperature is a key factor; while heating generally shortens the reaction time, excessive heat can lead to the decomposition of the product or the formation of byproducts such as 1,2,4-oxadiazoles. rjptonline.org The optimal temperature must be determined experimentally to balance reaction rate and product stability. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. researchgate.net
The following table outlines key parameters and their potential impact on the synthesis.
| Parameter | Variable | Potential Impact on Synthesis | Citation |
| Base | KOtBu, NaOH, Na₂CO₃ | Reaction rate, formation of byproducts | nih.govresearchgate.net |
| Solvent | Ethanol, DMSO, Water | Reaction rate, solubility of reagents | nih.govnih.gov |
| Temperature | Room Temp. to Reflux | Reaction kinetics, product stability | google.commdpi.com |
| Reagent Ratio | Nitrile:Hydroxylamine | Conversion efficiency, minimizing side reactions | mdpi.com |
Functionalization of the Dimethoxy Benzene Ring System
The synthesis of the required precursor, 2,4-dimethoxybenzonitrile, involves the strategic placement of two methoxy groups onto the benzene ring. The electronic properties and directing effects of these groups are crucial considerations in the synthetic design.
Methoxy groups are electron-donating and act as ortho-para directors in electrophilic aromatic substitution reactions. wikipedia.org This property dictates the strategy for their introduction. A common and effective method involves the methylation of corresponding hydroxyl groups (phenols) via Williamson ether synthesis.
A plausible route to 2,4-dimethoxybenzonitrile starts from a precursor like 2,4-dihydroxybenzonitrile. The two phenolic hydroxyl groups can be simultaneously methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile (B52724).
Alternatively, synthetic strategies can employ blocking groups to achieve the desired substitution pattern. For instance, starting with anisole (methoxybenzene), the para-position could be protected with a reversible blocking group like a sulfonyl group (SO₃H). masterorganicchemistry.com Subsequent nitration or other electrophilic substitution would be directed to the ortho position. After introducing the second functional group, which can later be converted to a methoxy group, the blocking group is removed. masterorganicchemistry.com However, for the 2,4-dimethoxy pattern, starting with a 2,4-disubstituted precursor is generally more straightforward.
The synthesis can also commence from precursors where the 2 and 4 positions are occupied by other functional groups that can be converted to methoxy groups. For example, a starting material like 2,4-dichlorobenzonitrile could undergo nucleophilic aromatic substitution with sodium methoxide. This reaction is often facilitated by the electron-withdrawing nature of the nitrile group and may require elevated temperatures or catalysis. clockss.org
Modification of the precursor also involves considering the point at which the nitrile group is introduced. One could start with 1,3-dimethoxybenzene and introduce the cyano group via electrophilic substitution. However, directing the cyanation to the desired position can be challenging and may lead to a mixture of isomers. Therefore, pathways that begin with a correctly substituted benzoic acid or benzaldehyde derivative, which is then converted to the nitrile, often provide better regiochemical control.
Multi-Step Synthesis Pathways and Yield Optimization
A representative synthetic pathway is outlined below:
| Step | Transformation | Starting Material | Key Reagents | Product |
| 1 | Amide Formation | 2,4-Dimethoxybenzoic acid | SOCl₂, NH₄OH | 2,4-Dimethoxybenzamide |
| 2 | Dehydration (Nitrile Formation) | 2,4-Dimethoxybenzamide | P₂O₅ or SOCl₂ | 2,4-Dimethoxybenzonitrile |
| 3 | Amidoxime (B1450833) Formation | 2,4-Dimethoxybenzonitrile | NH₂OH·HCl, Base | This compound |
Green Chemistry Approaches in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves exploring alternative energy sources, eco-friendly solvents, and catalytic systems that enhance reaction efficiency and sustainability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. jocpr.com By directly coupling with polar molecules in the reaction mixture, microwave heating leads to rapid and uniform temperature increases, which can dramatically accelerate reaction rates. jocpr.com This technology is particularly effective for synthesizing heterocyclic compounds and has been successfully applied to produce various benzamide and hydrazide derivatives. fip.orgresearchgate.net
In the context of this compound synthesis from 2,4-dimethoxybenzonitrile and hydroxylamine, microwave assistance can slash reaction times from hours to mere minutes and often results in higher product yields and purity. jocpr.comnih.govresearchgate.net The efficiency of this method reduces energy consumption and minimizes the potential for side-product formation associated with prolonged heating. fip.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Amidoxime Formation
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 6 - 24 hours | 8 - 40 minutes |
| Typical Yield | 50 - 70% | 65 - 95% |
| Energy Input | High (Oil bath/reflux) | Low (Targeted heating) |
| Solvent Usage | Often requires high-boiling point organic solvents | Can be performed with greener solvents or solvent-free |
Alternative Solvents and Catalytic Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of amidoximes often employ alcohols like methanol (B129727) or ethanol. mdpi.com Green chemistry promotes the use of safer, more sustainable alternatives.
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. Methodologies have been developed for the synthesis of arylamidoximes in water at room temperature, which simplifies the work-up process and avoids the use of volatile organic compounds. tandfonline.com
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. mdpi.compharmtech.com In the synthesis of amidoximes, specific ionic liquids have been shown to accelerate the reaction between nitriles and hydroxylamine while simultaneously suppressing the formation of common amide by-products. nih.gov Their negligible vapor pressure reduces air pollution, and their tunability allows for the design of ILs with high catalytic activity and recyclability. mdpi.comgoogle.com
Table 2: Influence of Solvent System on the Synthesis of Amidoximes
| Solvent System | Key Advantages | Research Findings |
| Ethanol/Methanol | Good substrate solubility | Standard method, but contributes to VOCs and may lead to amide by-products. nih.gov |
| Water | Environmentally benign, safe, low cost | Effective synthesis at room temperature, simplified work-up, good yields. tandfonline.com |
| Ionic Liquids | Recyclable, low volatility, catalytic activity | Can increase reaction rate and selectivity, leading to amide-free products. nih.gov |
Energy-Efficient and Solvent-Free Methods
Combining alternative energy sources with the elimination of solvents represents a significant step towards ideal green synthesis.
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste, reduces costs, and simplifies purification. mdpi.com Microwave-assisted solvent-free synthesis is a particularly effective green methodology that has been used for preparing various nitrogen-containing compounds. researchgate.net For the synthesis of this compound, a mixture of solid 2,4-dimethoxybenzonitrile and hydroxylamine hydrochloride could be irradiated directly, potentially with a base, to yield the product.
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. Solvent-free synthesis of amidoximes under ultrasonic irradiation has been reported to proceed in a short time with high yields (70-85%). mdpi.com The energy is delivered through acoustic cavitation, creating localized high-temperature and high-pressure zones that accelerate the reaction.
Biocatalysis
The use of enzymes (biocatalysis) offers unparalleled selectivity under mild, aqueous conditions. nih.gov While a single enzyme to directly convert 2,4-dimethoxybenzonitrile to this compound is not established, a chemoenzymatic route is a plausible green strategy.
A key biocatalytic approach involves nitrile hydratase enzymes, which are used industrially to hydrate nitriles into their corresponding amides with high efficiency and selectivity. manchester.ac.uk
Enzymatic Hydration: 2,4-dimethoxybenzonitrile could be converted to 2,4-dimethoxybenzamide using a nitrile hydratase in water at ambient temperature and neutral pH.
Chemical Conversion: The resulting amide could then be converted to the target this compound through subsequent chemical steps.
This approach leverages the exceptional efficiency and green credentials of biocatalysis for a critical step in the synthesis. Other enzymes, such as lipases, are also widely used in green pharmaceutical synthesis for their ability to catalyze reactions like hydrolysis and esterification under mild conditions. illinois.edunih.gov
Table 3: Potential Biocatalysts in the Synthetic Pathway
| Enzyme Class | Potential Reaction Step | Advantages |
| Nitrile Hydratase | 2,4-dimethoxybenzonitrile → 2,4-dimethoxybenzamide | High selectivity, aqueous conditions, ambient temperature, low energy consumption. manchester.ac.uk |
| Lipase | Catalysis of intermediate steps (e.g., ester hydrolysis) | Broad substrate scope, high stability in organic solvents, mild conditions. illinois.edunih.gov |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible compared to traditional methods.
Mechanistic Elucidations of N Hydroxy 2,4 Dimethoxy Benzamidine Transformations and Interactions
Reaction Mechanism Studies of N-Hydroxy-2,4-dimethoxy-benzamidine Synthesis
The synthesis of N-hydroxy-benzamidines, such as this compound, is commonly achieved through the reaction of a corresponding benzonitrile with hydroxylamine (B1172632). google.com The general mechanism for this transformation involves the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group.
Alternative synthesis routes for related compounds have been described, such as the electrochemical reduction of o-nitrobenzonitriles, which proceeds through an intermediate hydroxylamine that subsequently forms the final product. chempedia.info
Investigation of Tautomerism in this compound Systems
N-hydroxy-benzamidines exist as a mixture of two tautomeric forms: the amide oxime and the imino hydroxylamine. Theoretical investigations using Density Functional Theory (DFT) have been conducted on N-hydroxy amidines to determine the kinetic, thermodynamic, and structural data of these tautomers.
Studies show that the amide oxime tautomer is consistently more stable than the imino hydroxylamine tautomer. The energy difference between the two forms is relatively small, calculated to be in the range of 4-10 kcal/mol. However, the energy barrier for the interconversion of these tautomers at room temperature is substantial, ranging from 33-71 kcal/mol. This high activation energy indicates that the spontaneous conversion between the two forms is highly improbable under standard conditions.
The presence of a solvent, particularly water, has been shown to significantly influence the tautomerization process. Solvent-assisted tautomerism, where water molecules participate in the proton transfer, exhibits a much lower activation barrier of approximately 9-20 kcal/mol. This suggests that in aqueous environments, the interconversion between the amide oxime and imino hydroxylamine forms is considerably more facile.
| Parameter | Value Range (kcal/mol) | Condition |
|---|---|---|
| Energy Difference (Amide Oxime vs. Imino Hydroxylamine) | 4 - 10 | - |
| Activation Barrier (Simple Tautomerism) | 33 - 71 | Uncatalyzed |
| Activation Barrier (Solvent-Assisted) | 9 - 20 | Water-Assisted |
Enzymatic Reaction Mechanisms Involving this compound as a Substrate or Inhibitor
While specific enzymatic studies on this compound are not extensively documented, the broader class of benzamidine (B55565) derivatives is well-established as reversible, competitive inhibitors of serine proteases. wikipedia.org These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in various physiological processes. nih.govcaymanchem.comsigmaaldrich.com
The inhibitory mechanism of benzamidine is based on its structural mimicry of the natural substrates of these proteases. The positively charged amidinium group of the benzamidine molecule is guided into the enzyme's active site, specifically the S1 pocket, which often contains a negatively charged aspartic acid residue (Asp189 in trypsin). nih.govnih.gov This interaction anchors the inhibitor within the active site, preventing the binding and cleavage of the actual substrate. The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. wikipedia.org The modification of the benzamidine core, such as the inclusion of N-hydroxy and dimethoxy groups, can alter the binding affinity and selectivity for different proteases.
| Enzyme | Inhibitor | Inhibition Constant (Ki) in µM |
|---|---|---|
| Tryptase | Benzamidine hydrochloride | 20 |
| Trypsin | Benzamidine hydrochloride | 21 |
| uPA (Urokinase-type Plasminogen Activator) | Benzamidine hydrochloride | 97 |
| Factor Xa | Benzamidine hydrochloride | 110 |
| Thrombin | Benzamidine | 220 |
| Plasmin | Benzamidine | 350 |
| tPA (Tissue Plasminogen Activator) | Benzamidine hydrochloride | 750 |
Note: The data in this table pertains to the parent compound benzamidine or its hydrochloride salt, as specific data for this compound was not available. caymanchem.commedchemexpress.comglpbio.com
Interaction Mechanisms with Biological Macromolecules (e.g., DNA, Proteins)
The interactions of this compound with biological macromolecules are primarily dictated by its core benzamidine structure.
As discussed in the previous section, the primary protein targets for benzamidine derivatives are serine proteases. Molecular dynamics simulations of the trypsin-benzamidine complex show that the inhibitor explores the protein surface before settling into the binding pocket. nih.gov The binding is characterized by strong interactions between the amidine group and residues such as Asp189, Gln175, and Thr98. nih.gov
Beyond serine proteases, studies have shown that benzamidine can also interact with other proteins like human lysozyme. biorxiv.org Isothermal titration calorimetry (ITC) experiments reveal that this binding is an energetically favorable and spontaneous process, driven by the formation of interactions such as hydrogen bonds. biorxiv.org
| Thermodynamic Parameter | Value | Significance |
|---|---|---|
| Binding Constant (K) | 6.47 x 10⁵ M⁻¹ | Strong Binding Affinity |
| Stoichiometry (N) | 1.14 | ~1:1 Binding Ratio (Benzamidine:Lysozyme) |
| Gibbs Free Energy (ΔG) | -7.67 kcal/mol | Spontaneous Interaction |
| Enthalpy Change (ΔH) | -1.82 kcal/mol | Exothermic Process (Favorable Interactions) |
Note: This table presents the thermodynamic profile for the interaction between the parent compound benzamidine and human lysozyme (HL). biorxiv.org
The interaction of this compound with DNA has not been specifically characterized. However, studies on benzidine, a structurally related biphenyl diamine, indicate the potential for interactions with the DNA double helix. researchgate.net Spectroscopic and viscometric analyses suggest that benzidine may bind to DNA through a combination of minor groove binding and partial intercalation between the base pairs. researchgate.net While these findings relate to a different molecule, they provide a possible model for how a benzamidine-based structure might associate with nucleic acids.
Furthermore, the N-hydroxy functional group introduces a potential for photochemical reactivity. Studies on related N-hydroxy- and N-methoxy-substituted nucleosides have shown that UV irradiation can induce the cleavage of the exocyclic N-O bond. nih.gov This suggests that if this compound were to bind to DNA, it could potentially undergo photochemical reactions, though this remains a subject for further investigation.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for N Hydroxy 2,4 Dimethoxy Benzamidine Derivatives
Impact of Substitution Patterns on the Benzene (B151609) Ring on Biological Activity
The substitution pattern on the phenyl ring of benzamidine (B55565) derivatives is a key determinant of their biological efficacy. Modifications at this site can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
The presence of methoxy (B1213986) and hydroxy groups on a benzene ring is known to enhance the antioxidant activity of benzazole derivatives by facilitating the donation of hydrogen atoms or electrons to stabilize free radicals nih.gov. The number and position of hydroxyl groups are particularly important for antioxidant capabilities, and methoxy groups also have a significant effect nih.gov.
In related structures, such as substituted benzimidazole amides, the substitution pattern on the phenyl ring plays a crucial role in antiproliferative activity. For instance, a 2-hydroxy-4-methoxy-substituted derivative demonstrated selective activity against the MCF-7 breast cancer cell line nih.gov. Similarly, a 2,4-dihydroxy-substituted derivative also showed selective activity against the same cell line nih.gov. This suggests that oxygen-containing functional groups at the 2 and 4 positions of the benzene ring are favorable for certain biological activities. The methoxy groups in N-Hydroxy-2,4-dimethoxy-benzamidine are expected to influence the electronic properties of the ring and its interaction with biological targets.
Expanding the structure-activity relationship analysis, the introduction of other aromatic and heterocyclic substituents to the core benzamidine or related scaffolds has been extensively explored to modulate biological activity.
Aryl Substituents : Studies on N-hydroxy inhibitors have shown that aryl substituents are generally beneficial for activity, particularly when placed at specific positions on the core structure nih.gov. The presence of electron-withdrawing groups on these aryl portions can further improve inhibitory potency nih.gov.
Heterocyclic Rings : The incorporation of heterocyclic moieties is a common strategy in medicinal chemistry to enhance biological activity and improve physicochemical properties.
Thiazole Derivatives : In a series of 4-hydroxybenzohydrazide derivatives, the introduction of a substituted thiazole ring led to compounds with significant antimicrobial activity . For example, a derivative bearing a 4-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,3-thiazole group showed the highest activity against both gram-positive and gram-negative organisms .
Pyridine-linked 1,2,4-Oxadiazole : A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety exhibited good larvicidal activities against mosquito larvae and potent fungicidal activities against various fungi nih.gov.
The following table summarizes the impact of various substituents on the biological activity of related benzamide and benzohydrazide derivatives.
| Core Structure | Substituent | Biological Activity |
| 4-hydroxybenzohydrazide | N'-[4-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene] | High antimicrobial activity |
| 4-hydroxybenzohydrazide | N'-[3-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-thiazol-2(3H)-ylidene] | Good antimicrobial activity |
| Benzamide | Pyridine-linked 1,2,4-oxadiazole | Good larvicidal and fungicidal activity nih.gov |
| 4-hydroxybenzohydrazide | N'-(4-nitrobenzylidene) | Antimicrobial activity against E. coli and B. subtilis researchgate.net |
Modulation of the N-Hydroxy Amidine Moiety
The N-hydroxy amidine functional group is a critical pharmacophore, often involved in chelating metal ions within enzyme active sites. Modifications to this moiety can profoundly affect the compound's binding affinity and mechanism of action.
Substitution on the nitrogen atoms of the core structure can significantly alter biological activity. In studies on related melatonin derivatives, N-amide substitutions were shown to modulate antioxidative properties mdpi.com. For instance, adding aryl groups to the amide nitrogen resulted in a higher ability to quench peroxyl radicals compared to the parent compound mdpi.com. While this is not a direct substitution on an amidine, it highlights the principle that N-substitution can be a viable strategy for activity modulation. In other related scaffolds like thiosemicarbazides, the entire structure, including substitutions, is considered important for anticancer activity, not just the core scaffold itself mdpi.com. This suggests that exploring substitutions on the amidine nitrogen of this compound could be a fruitful avenue for developing new analogs with enhanced or modified activity profiles.
The conformational preferences of the N-hydroxy amide group are crucial for its interaction with biological targets. Studies on peptoids containing N-hydroxy amide side chains have revealed that this functional group can strongly influence the backbone conformation nih.govnih.gov.
Detailed conformational analysis using NMR and X-ray crystallography has shown that N-hydroxy amides tend to strongly favor trans conformations with respect to the peptoid backbone in chloroform nih.govnih.gov. More significantly, this moiety can participate in intermolecular hydrogen bonds, leading to the formation of unique, highly organized sheet-like secondary structures nih.govnih.gov. This propensity for hydrogen bonding can be exploited to enforce specific intramolecular or intermolecular interactions, thereby controlling both local geometry and longer-range structural organization nih.gov. These findings suggest that the N-hydroxy amidine group in this compound and its derivatives likely plays a key role in defining the molecule's three-dimensional shape and its ability to form specific hydrogen bonds with its target receptor.
Development of Predictive QSAR Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities archivepp.com. The development of predictive QSAR models is a cornerstone of modern drug design, enabling the virtual screening of compound libraries and the rational design of new molecules with improved potency archivepp.comnih.gov.
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Compilation : A dataset of derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.
Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include physicochemical properties (e.g., LogP), topological indices, and 3D descriptors related to molecular shape and electronic properties nih.govsigmaaldrich.com.
Model Building : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the biological activity archivepp.comnih.gov.
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability jppres.com.
QSAR studies on related benzamidine and benzamide structures have successfully identified key structural features for activity. For instance, a QSAR study on benzamidine derivatives as antimalarial agents provided a predictive model for designing new compounds with increased activity archivepp.com. Another study on substituted benzamides found that antimicrobial activity could be modeled using topological descriptors and shape indices sigmaaldrich.com. 3D-QSAR models, which consider the 3D arrangement of steric and electronic fields, can provide even more detailed insights, as shown in studies of neuraminidase inhibitors and benzohydrazide derivatives nih.gov.
The table below outlines a hypothetical framework for a QSAR study on this compound derivatives.
| QSAR Study Component | Description | Example Descriptors/Methods |
| Biological Activity | Potency against a specific target (e.g., pIC₅₀). | pIC₅₀ = -log(IC₅₀) |
| Molecular Descriptors | Numerical representations of molecular structure. | Topological (e.g., Kier's shape index), Physicochemical (e.g., LogP, Molar Refractivity), Electronic (e.g., Dipole Moment) sigmaaldrich.comjppres.com |
| Statistical Method | Algorithm to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbor (kNN) nih.govnih.gov |
| Validation Metrics | Statistical measures of model's predictive power. | Correlation coefficient (R²), Cross-validated R² (Q²), Predicted R² for external set (pred_r²) jppres.com |
By applying these methodologies, a predictive QSAR model for this compound derivatives could be developed to guide the synthesis of new analogs with optimized biological activity.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article that adheres to the provided outline.
Extensive searches for in vitro research applications related to this specific compound did not yield targeted results for the following areas:
Enzyme Inhibition Studies: No specific data was found on the inhibition of COX enzymes, Lipoxygenases, DNA polymerases, or PARP by this compound, nor were there any kinetic studies of enzyme inhibition available.
Receptor Binding Assays: Information regarding receptor binding assays and specific ligand-receptor interactions for this compound is not available in the public domain.
Antiproliferative and Cytotoxic Activities: There are no specific in vitro studies detailing the antiproliferative or cytotoxic effects of this compound on cell models.
Antimicrobial and Antiparasitic Evaluations: No studies were identified that evaluated the antimicrobial or antiparasitic properties of this specific compound.
Prodrug Potential and Bioavailability: Research on the prodrug potential or mechanisms for bioavailability enhancement of this compound could not be located.
While research exists for structurally related benzamidine and benzamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this broader data. Therefore, it is not possible to construct the requested article with the required scientific accuracy and specificity at this time.
Computational Chemistry and Molecular Modeling of N Hydroxy 2,4 Dimethoxy Benzamidine
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Hydroxy-2,4-dimethoxy-benzamidine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
By docking this compound against a library of known protein structures, researchers can identify potential protein targets. The docking process involves predicting the binding conformation and estimating the binding affinity, typically expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. For instance, in silico studies on similar heterocyclic compounds have successfully identified potential enzyme targets by evaluating their binding affinities. nih.govnih.gov
Once a potential target is identified, molecular docking can provide a detailed analysis of the binding mode. This includes identifying key amino acid residues in the protein's active site that interact with the ligand. These interactions can be categorized into several types, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these interactions is crucial for optimizing the ligand's structure to improve its potency and selectivity.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | TYR 235 | 2.1 |
| Hydrogen Bond | ASP 120 | 2.5 |
| Hydrophobic | PHE 350 | 3.8 |
| Hydrophobic | LEU 280 | 4.2 |
| Electrostatic | LYS 115 | 3.1 |
Note: This table is a hypothetical representation of typical molecular docking results and does not reflect actual experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for this compound can provide valuable information about its geometry, electronic properties, and reactivity. These calculations are often performed using basis sets like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.
Furthermore, DFT can be used to calculate various molecular properties such as electrostatic potential maps, which reveal the charge distribution and potential sites for electrophilic and nucleophilic attack. This information is vital for understanding the molecule's interaction with its biological target and for predicting its metabolic fate. Vibrational analysis using DFT can also help in interpreting experimental spectroscopic data, such as that from FT-IR and Raman spectroscopy. nih.gov
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: This table contains hypothetical values for illustrative purposes.
Molecular Dynamics Simulations for Conformational Studies and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a protein target.
Starting from a docked pose, an MD simulation can be run for a specific period (e.g., 100 nanoseconds) to observe the dynamic behavior of the ligand-protein complex. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner. nih.gov
MD simulations also allow for a more detailed analysis of the ligand-protein interactions, including the persistence of hydrogen bonds and other key interactions identified in docking studies. This dynamic view can reveal important conformational changes in both the ligand and the protein upon binding, which are not captured by static docking models.
Virtual Screening and In Silico Drug Discovery Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the context of this compound, virtual screening can be used in two primary ways: to identify novel scaffolds that may bind to the same target, or to screen derivatives of this compound for improved activity.
Pharmacophore modeling, a key component of virtual screening, involves identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity. mdpi.com A pharmacophore model can be generated based on the structure of this compound and its known interactions with a target. This model can then be used to screen large compound databases for molecules that match the pharmacophoric features.
Hierarchical virtual screening workflows often combine pharmacophore screening with molecular docking to refine the hit list. mdpi.com This multi-step approach increases the likelihood of identifying true positive hits. The identified hits can then be synthesized and tested experimentally, accelerating the drug discovery process.
Advanced Analytical Methodologies for the Characterization and Analysis of N Hydroxy 2,4 Dimethoxy Benzamidine
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Beyond simple identification, advanced spectroscopic methods provide a detailed picture of the molecular architecture of N-Hydroxy-2,4-dimethoxy-benzamidine, confirming connectivity and spatial relationships between atoms.
Advanced NMR Spectroscopy (2D-NMR: COSY, NOESY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. These experiments resolve overlapping signals in the standard 1D spectrum and reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring, confirming their relative positions. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining the spatial arrangement of the methoxy (B1213986) groups relative to the aromatic protons and the N-hydroxy-benzamidine moiety. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms to which they are attached. youtube.com An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton and the protons of the methoxy groups to their respective carbon atoms, providing a direct C-H bond map. sdsu.eduresearchgate.net
Table 1: Application of 2D-NMR Techniques for this compound
| Technique | Information Gained | Example Application for this compound |
| COSY | Shows proton-proton (¹H-¹H) couplings through bonds. sdsu.edu | Confirms the connectivity of protons on the aromatic ring. researchgate.net |
| NOESY | Shows proton-proton (¹H-¹H) correlations through space. researchgate.net | Determines the spatial proximity of the methoxy groups to specific aromatic protons. researchgate.net |
| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. youtube.com | Assigns specific proton signals to their directly attached carbon atoms. sdsu.eduresearchgate.net |
| HMBC | Shows long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations. sdsu.edu | Confirms the placement of the methoxy groups and the N-hydroxy-benzamidine group on the aromatic ring. researchgate.netyoutube.com |
High-Resolution Mass Spectrometry for Metabolite Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound and for identifying its metabolites and impurities. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the calculation of a unique elemental formula. nih.gov
When coupled with techniques like liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing complex mixtures. researchgate.net In the context of this compound, LC-HRMS can be used to separate the parent compound from potential degradation products or metabolites in biological samples. The high-resolution data then allows for the confident identification of these related substances by comparing their exact masses to theoretical values. nih.govnih.gov This is invaluable for purity assessment of the bulk compound and for metabolism studies.
Chromatographic Methods for Separation and Quantification in Complex Mixtures
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis
HPLC and its more advanced counterpart, UHPLC, are the most widely used chromatographic techniques for the analysis of non-volatile compounds like this compound. sciencepublishinggroup.comjrespharm.com These methods utilize a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).
A typical method for analyzing benzamidine (B55565) derivatives involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid to improve peak shape. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases.
These techniques are routinely used for:
Purity Assessment: Determining the percentage of this compound in a sample by separating it from any impurities. koreascience.kr
Quantitative Analysis: Accurately measuring the concentration of the compound in various samples, including pharmaceutical formulations and biological matrices. researchgate.net
UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller particle size columns. nih.gov
Table 2: Typical HPLC/UHPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 3 µm) nih.gov | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid nih.govresearchgate.net | Elutes the compound from the column; acid improves peak shape. |
| Flow Rate | 0.4 - 1.0 mL/min d-nb.infonih.gov | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at a specific wavelength (e.g., 254 nm or 289 nm) koreascience.krnih.gov | Quantifies the compound based on its light absorbance. |
| Column Temp. | 30 °C nih.gov | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed for its analysis after a derivatization step. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. For compounds containing hydroxyl groups, a common approach is silylation, for example, using N-methyl-N-(trimethylsilyl)-trifluoroacetamide to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net
Once derivatized, the compound can be introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and structural confirmation. researchgate.net This technique is particularly useful for confirming the structure and identifying certain types of impurities.
Development and Validation of Robust Analytical Methods
The development and validation of analytical methods are crucial to ensure that they are reliable, accurate, and reproducible for their intended purpose. sciencepublishinggroup.comjrespharm.com A validated method provides confidence in the quality of the analytical data generated for this compound. The validation process, typically following guidelines from bodies like the International Council for Harmonisation (ICH), assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. jrespharm.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
A well-developed and validated HPLC method, for instance, would have established linearity over a specific concentration range, high accuracy (e.g., recovery between 98-102%), and high precision (relative standard deviation <2%). jrespharm.com
Table 3: Key Validation Parameters for an Analytical Method
| Parameter | Description |
| Specificity | Differentiates the analyte from other substances. nih.gov |
| Linearity | Proportional response to concentration. nih.gov |
| Accuracy | How close the measured value is to the true value. jrespharm.com |
| Precision | Reproducibility of the measurement. nih.gov |
| LOD | The smallest amount that can be detected. nih.gov |
| LOQ | The smallest amount that can be accurately measured. nih.gov |
| Robustness | Insensitivity to small changes in method parameters. nih.gov |
Future Research Trajectories and Interdisciplinary Applications of N Hydroxy 2,4 Dimethoxy Benzamidine
Design and Synthesis of Novel Derivatives with Enhanced Biological Selectivity
The core structure of N-Hydroxy-2,4-dimethoxy-benzamidine serves as a foundational scaffold for the design and synthesis of novel derivatives aimed at achieving enhanced biological selectivity. The synthesis of N-hydroxy-benzamidines (also known as benzamidoximes) is commonly achieved through the reaction of corresponding benzonitrile derivatives with hydroxylamine (B1172632). google.com A general method involves reacting the nitrile with hydroxylamine hydrochloride in the presence of a base. google.com
Further development would focus on modifying this core structure to optimize interactions with specific biological targets. Structure-activity relationship (SAR) studies on related scaffolds have demonstrated that altering substituents on the phenyl ring can dramatically influence potency and selectivity. researchgate.net For instance, the introduction of different alkyl or aryl groups, halogens, or heterocyclic moieties can modulate the compound's electronic and steric properties, thereby fine-tuning its binding affinity for a target enzyme or receptor. nih.govnih.gov
Computational methods, such as molecular docking and binding free energy calculations, can be employed to investigate the selective inhibition mechanisms of derivatives against specific targets, as has been demonstrated with substituted benzimidazole derivatives targeting PI3K isoforms. nih.gov This in silico approach can guide the rational design of new analogs with improved selectivity profiles before their chemical synthesis. The synthesis of a library of derivatives based on the this compound scaffold would enable screening against various biological targets to identify compounds with high potency and minimal off-target effects.
Below is a representative table illustrating how substituent modifications on a related N-substituted benzamide scaffold can influence anti-proliferative activity, showcasing the principle of enhancing biological effects through chemical derivatization.
| Compound ID | Substituent Group (X) | IC50 (μM) vs. K562 Cell Line | IC50 (μM) vs. A549 Cell Line |
| 13a | 4-pyridyl | 1.83 | 2.51 |
| 13c | 4-morpholinyl | >50 | >50 |
| 13h | 4-chlorophenyl | 0.81 | 1.09 |
| 13k | 4-methoxyphenyl | 0.95 | 1.16 |
| Data derived from studies on N-substituted benzamide derivatives designed based on Entinostat (MS-275), demonstrating the impact of substituent changes on biological activity. researchgate.net |
Exploration of this compound as a Chemical Probe for Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. biorxiv.org The N-hydroxyamidine functional group within this compound presents an opportunity for development into a chemical probe. This functional group, being electron-rich, has the potential to react with electron-deficient moieties in biological systems, such as enzyme cofactors or transient catalytic intermediates. researchgate.net
The development of this compound as a probe would involve several stages. Initially, its primary biological target would need to be identified through screening. Once a target is validated, the compound could be modified by incorporating a reporter tag (e.g., a fluorescent group or a biotin moiety) to enable visualization and pull-down experiments. Such probes are invaluable for identifying the binding partners of a compound, validating target engagement in cells, and elucidating the compound's mechanism of action. biorxiv.org The versatility of related hydrazine-based probes, which can target multiple classes of cofactor-dependent enzymes, highlights the potential for functional groups like N-hydroxyamidine to serve as effective "warheads" for creating powerful tools for chemical biology. biorxiv.orgresearchgate.net
Integration with Systems Biology and Cheminformatics for Comprehensive Analysis
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov Cheminformatics and bioinformatics provide the computational tools necessary to analyze large datasets and predict the effects of chemical compounds on these systems. nih.gov
Should this compound or its derivatives show significant biological activity, these disciplines would be crucial for a comprehensive analysis.
Cheminformatics: Tools like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking could be used to analyze a library of synthesized derivatives. nih.gov These analyses help identify the key structural features responsible for activity and selectivity, guiding the design of more potent and specific molecules. nih.gov
Systems Biology: High-throughput data from transcriptomics or proteomics experiments on cells treated with the compound can reveal its impact on global gene and protein expression. This data can be integrated into network models to understand how the compound perturbs cellular pathways and to predict potential off-target effects or mechanisms of resistance. nih.gov This approach is essential for moving from a single target to understanding the broader biological consequences of a molecule's action.
Emerging Methodologies for In Vitro Efficacy Evaluation
The evaluation of a compound's efficacy begins with robust in vitro assays. For a compound like this compound, which may act as an enzyme inhibitor, several advanced methodologies are available to precisely determine its potency and mechanism of action. nih.govsemanticscholar.org
Modern approaches go beyond simple endpoint measurements and focus on detailed kinetic analysis. databiotech.co.ilpageplace.de Key parameters for evaluation include:
IC50 Determination: High-throughput screening (HTS) can rapidly assess the concentration at which the compound inhibits 50% of the target's activity. databiotech.co.il
Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, noncompetitive), assays are performed with varying concentrations of both the substrate and the inhibitor. rsc.org This allows for the determination of the inhibition constant (Ki), which is a more accurate measure of inhibitor potency than the IC50 value. nih.govrsc.org
Residence Time: An emerging concept in drug discovery is the measurement of drug-target residence time, which describes the duration of the inhibitor-target complex. pageplace.de Inhibitors with long residence times can exhibit sustained pharmacological effects even after the compound has been cleared from systemic circulation. pageplace.de
Label-Free Detection: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide direct measurement of binding affinity and thermodynamics without the need for fluorescent or radioactive labels, offering a more direct assessment of the molecular interaction.
These sophisticated in vitro methods provide critical data for selecting the most promising candidates for further preclinical development. semanticscholar.org
Potential in Materials Science and Supramolecular Chemistry
The applications of benzamidine (B55565) derivatives are not limited to biology and medicine. The unique chemical properties of the N-hydroxyamidine (amidoxime) group suggest potential uses in materials science and supramolecular chemistry.
Materials Science: Amidoxime (B1450833) groups are exceptionally effective at chelating metal ions. This property has been extensively exploited in the development of adsorbent materials for the extraction of uranium from seawater. researchgate.net Similarly, polymers functionalized with this compound could be designed to selectively capture specific metal ions for applications in environmental remediation, sensing, or catalysis. The benzamidine moiety itself has been used to functionalize polymer coatings to selectively bind proteins. researchgate.net
Supramolecular Chemistry: This field explores the non-covalent interactions between molecules. The N-hydroxyamidine group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. acs.org This characteristic could be leveraged to design molecules that self-assemble into ordered structures like hydrogels, liquid crystals, or other complex architectures. scispace.comresearchgate.net Such self-assembled materials have broad potential applications in areas like drug delivery and tissue engineering. researchgate.net
Q & A
Q. What are the standard synthetic routes for N-Hydroxy-2,4-dimethoxy-benzamidine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic addition of hydroxylamine to an imidoyl chloride precursor. Key steps include:
- Reacting 2,4-dimethoxybenzimidoyl chloride with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux (4–6 h).
- Monitoring reaction progress via TLC or LC-MS to optimize yield (typically 60–75%) .
- Purification via recrystallization from ethanol or column chromatography under inert conditions to prevent oxidation .
Q. What safety protocols are critical during synthesis and handling?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (S22, S24/25 safety codes) .
- Avoid exposure to moisture or heat, as hydroxyamidines may decompose exothermically .
- Store under nitrogen at –20°C to enhance stability .
Q. Which analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonded dimers (e.g., O–H⋯N interactions observed in hydroxyamidine derivatives) .
- Spectroscopy : Confirm functional groups via IR (N–O stretch ~950 cm⁻¹) and ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Synthesize analogs with modified methoxy/hydroxy substituents and test against target enzymes (e.g., kinase or oxidoreductase assays).
- Use computational docking (AutoDock, Schrödinger) to predict binding affinities to active sites .
- Correlate electronic effects (Hammett σ constants) of substituents with inhibitory potency .
Q. What strategies resolve contradictions in reported reactivity or stability data?
- Perform controlled degradation studies under varied pH/temperature to identify labile groups (e.g., N–O bond cleavage under acidic conditions) .
- Compare kinetic data (e.g., half-life in buffer vs. plasma) to clarify metabolic stability discrepancies .
- Validate hypotheses using isotopic labeling (e.g., ¹⁵N-hydroxyamidine) and tracer experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
